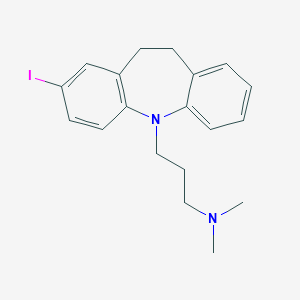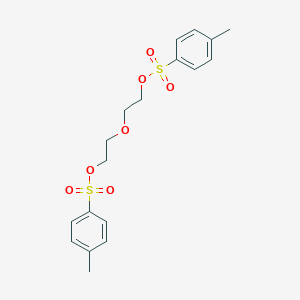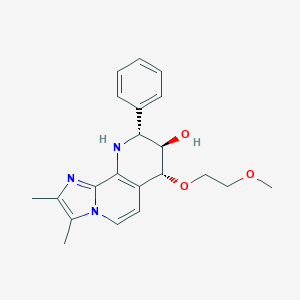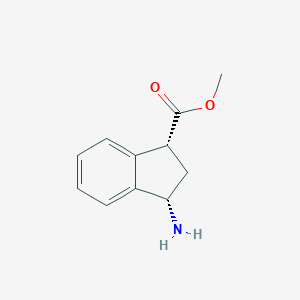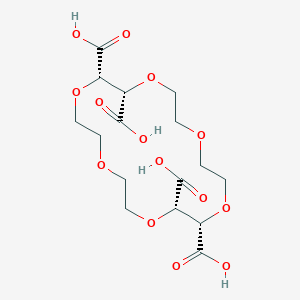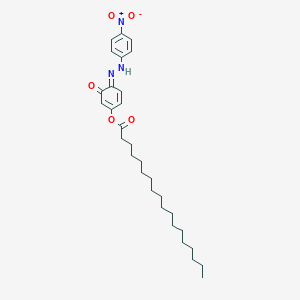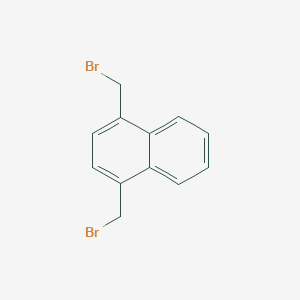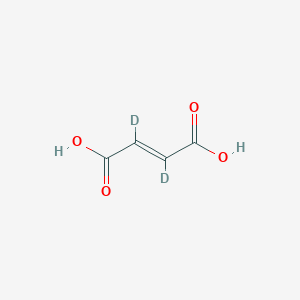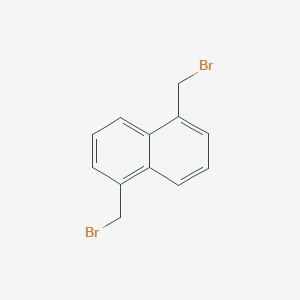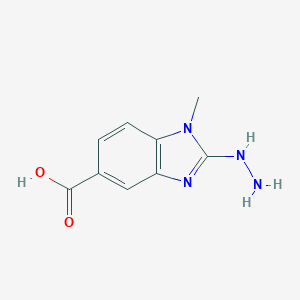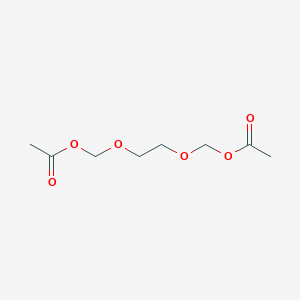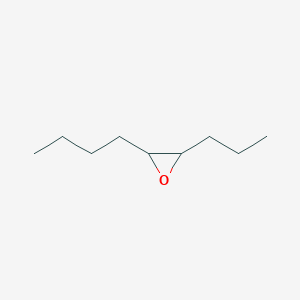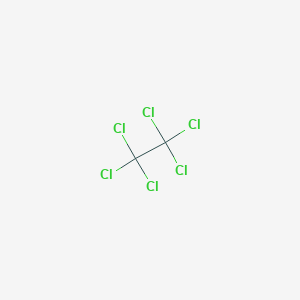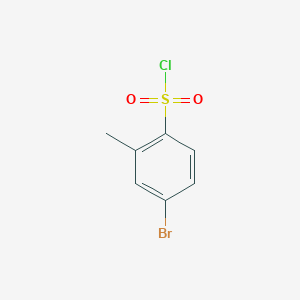![molecular formula C30H46N3+ B051849 N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline CAS No. 119738-64-6](/img/structure/B51849.png)
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline, commonly known as DCMU, is a photosynthetic inhibitor that is widely used in scientific research. This compound is a herbicide that targets the photosystem II complex of plants and algae, and it has been extensively studied for its effects on photosynthesis and plant growth.
作用機序
DCMU works by binding to the QB site of the D1 protein in the photosystem II complex. This prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center, which ultimately leads to the inhibition of photosynthesis.
生化学的および生理学的効果
DCMU has a number of biochemical and physiological effects on plants and algae. It has been shown to reduce the rate of photosynthesis, inhibit the growth of chloroplasts, and disrupt the synthesis of chlorophyll. Additionally, DCMU can induce oxidative stress and damage to plant cells, which can lead to cell death.
実験室実験の利点と制限
One of the main advantages of using DCMU in lab experiments is its specificity for photosystem II. This allows researchers to selectively inhibit this complex and study its effects on photosynthesis and plant growth. However, DCMU can also have non-specific effects on other cellular processes, which can complicate data interpretation. Additionally, DCMU is toxic to humans and animals, which requires careful handling and disposal.
将来の方向性
There are a number of future directions for research on DCMU and its effects on photosynthesis and plant growth. One area of interest is the development of new herbicides that target photosystem II. Additionally, researchers are investigating the use of DCMU as a tool for studying the effects of environmental stress on plant growth and development. Finally, there is interest in using DCMU as a potential therapeutic agent for the treatment of cancer, as it has been shown to have anti-tumor effects in certain cell lines.
合成法
DCMU is synthesized through a multistep process that involves the reaction of aniline with butyl lithium, followed by the addition of a pyridine derivative and a conjugated diene. The resulting compound is then quaternized with diethyl sulfate to produce the final product.
科学的研究の応用
DCMU is commonly used in scientific research to study the photosynthetic process in plants and algae. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this complex, DCMU can be used to investigate the mechanisms of photosynthesis and the effects of environmental stress on plant growth.
特性
CAS番号 |
119738-64-6 |
|---|---|
製品名 |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
分子式 |
C30H46N3+ |
分子量 |
448.7 g/mol |
IUPAC名 |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C30H46N3/c1-5-9-24-33(25-10-6-2)30-18-16-28(17-19-30)14-11-12-15-29-20-26-32(27-21-29)23-13-22-31(7-3)8-4/h11-12,14-21,26-27H,5-10,13,22-25H2,1-4H3/q+1 |
InChIキー |
MHYAQDHPWDDJEZ-UHFFFAOYSA-N |
異性体SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCCN(CC)CC |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
その他のCAS番号 |
119738-64-6 |
同義語 |
N-(3-(triethylammonium)propyl)-4-(4-(p-dibutylaminophenyl)butadienyl)pyridinium dibromide RH 292 RH-292 RH292 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



